While 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one is not directly mentioned in the provided literature, its structure suggests it belongs to the pyrimidinone class of heterocyclic compounds. These compounds are known for their diverse biological activities and have been extensively studied for their pharmaceutical potential. [, , ] The presence of specific substituents like methoxy and trifluoromethyl groups can significantly influence the compound's properties and biological activity.
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one is a pyrimidine derivative characterized by the presence of a methoxy group and a trifluoromethyl group at specific positions on the pyrimidine ring. This compound is part of a broader class of pyrimidines known for their diverse biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions, specifically involving the Biginelli reaction or modifications thereof. The synthesis often involves starting materials such as 4-trifluoromethylbenzaldehyde and O-methylisourea hemisulfate salt, which are combined under controlled conditions to yield the desired product .
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one belongs to the category of heterocyclic compounds, specifically pyrimidines. Pyrimidines are six-membered aromatic rings containing nitrogen atoms, and this particular compound is classified as a substituted pyrimidinone due to the presence of a carbonyl group in the 4-position.
The synthesis of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one can be achieved through several methods, notably:
The typical procedure involves mixing the starting materials in a solvent, often under reflux conditions. The reaction progress is monitored using techniques such as thin-layer chromatography (TLC), and the final product is purified through recrystallization or column chromatography.
The molecular structure of 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one features:
The molecular formula is , and it has a molecular weight of approximately 220.15 g/mol.
Crystallographic studies have confirmed its structure, showing bond lengths and angles consistent with typical pyrimidine derivatives. Spectroscopic methods such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy provide further structural elucidation.
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one can participate in various chemical reactions:
Reactions are typically conducted in polar solvents to enhance solubility and reactivity. Reaction conditions such as temperature, time, and concentration are optimized for maximum yield.
The mechanism of action for compounds like 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one often involves interactions at the molecular level with biological targets such as enzymes or receptors.
Studies using molecular docking simulations have provided insights into potential binding affinities and interaction modes with various biological targets .
Relevant analytical techniques such as differential scanning calorimetry (DSC) may be employed to assess thermal stability.
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one has significant applications in medicinal chemistry:
The systematic IUPAC name 2-methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one precisely defines its core structure. This nomenclature specifies the critical substituents: a methoxy group (-OCH₃) at the 2-position and a trifluoromethyl group (-CF₃) at the 6-position of the pyrimidin-4(3H)-one ring system. The "(3H)" notation indicates the tautomeric nature of the pyrimidinone ring, where the hydrogen atom can reside on either the nitrogen at position 1 or 3, creating potential for keto-enol tautomerism [1] [5].
Table 1: Key Structural and Identifier Data for 2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one
Characteristic | Value/Descriptor |
---|---|
CAS Registry Number | 175354-56-0 |
Molecular Formula | C₆H₅F₃N₂O₂ |
Molecular Weight | 194.11 g/mol |
SMILES Notation | O=C1NC(OC)=NC(C(F)(F)F)=C1 |
InChI Key | ILOOCRYHYUMTKL-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
Rotatable Bond Count | 2 |
Topological Polar Surface Area | 51 Ų |
Spectroscopic characterization confirms the structure: ¹³C NMR reveals distinct signals including a characteristic quartet (J = 32 Hz) near δ 146.9 ppm for the carbon adjacent to the trifluoromethyl group, and a quartet (J = 274 Hz) at δ 121.6 ppm for the CF₃ carbon itself. The carbonyl carbon appears around δ 162 ppm, consistent with conjugated pyrimidinone systems. The compound's planar bicyclic core facilitates interactions with biological targets, while the electron-withdrawing trifluoromethyl group significantly influences electron distribution across the ring system. This substituent decreases electron density at positions 5 and 3, enhancing electrophilic character at these sites and potentially influencing binding interactions. The molecule's moderate lipophilicity (calculated LogP ≈ 0.88) balances aqueous solubility and membrane permeability, an important consideration for drug bioavailability [5] [7].
The discovery of 2-methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one emerged from broader investigations into fluorinated heterocycles during the early 21st century. While not initially a therapeutic agent itself, its significance grew as a versatile synthetic intermediate for generating bioactive molecules. The strategic incorporation of the trifluoromethyl group aligns with medicinal chemistry approaches developed since the 1950s, when fluorinated corticosteroids first demonstrated enhanced therapeutic profiles compared to non-fluorinated counterparts. Pyrimidine cores have long been pharmacologically privileged structures, evident in antimetabolites like 5-fluorouracil (developed in the 1950s) and reverse transcriptase inhibitors [3] [6] [9].
The compound gained specific attention through its role in anti-infective research. Its synthesis was first detailed as part of efforts to develop novel anti-tubercular agents, where it served as a precursor for more complex molecules. Key synthetic routes involve cyclocondensation reactions between functionalized esters and amidine derivatives. For example, one optimized pathway produces the compound from ethyl 4,4,4-trifluoro-3-oxobutanoate derivatives and O-methylisourea under basic conditions. This method, while providing direct access to the scaffold, typically yields the product in modest quantities (around 19% yield after purification), reflecting synthetic challenges associated with fluorinated heterocyclic systems. The structural complexity introduced by the trifluoromethyl group necessitates specialized fluorination techniques and purification methods to achieve pharmaceutical-grade material [2] [4] [6].
Recent pharmacological interest intensified when derivatives of this compound demonstrated potent activity against Mycobacterium tuberculosis in phenotypic screens. Researchers identified the parent scaffold as a promising pharmacophore suitable for chemical optimization. This discovery occurred within a larger trend emphasizing phenotypic screening for tuberculosis drug discovery, driven by the urgent need for agents against drug-resistant strains. The compound's emergence illustrates the transition of fluorinated heterocycles from chemical curiosities to essential components of modern drug discovery pipelines targeting globally significant diseases [2] [4].
Fluorinated heterocycles constitute an increasingly vital segment of pharmaceutical agents, evidenced by fluorinated drugs representing approximately 20% of all FDA-approved pharmaceuticals in recent years. The incorporation of fluorine atoms or trifluoromethyl groups into heterocyclic scaffolds like pyrimidinones imparts distinct advantages: enhanced metabolic stability, improved binding affinity to biological targets, optimized lipophilicity profiles, and increased bioavailability. The high electronegativity (3.98 on the Pauling scale) and relatively small van der Waals radius (1.47 Å) of fluorine allow it to mimic key hydrogen bonding interactions while forming strong C–F bonds that resist oxidative metabolism. This translates directly to improved pharmacokinetic properties and extended half-lives for drug molecules [3] [6] [9].
The trifluoromethyl group (-CF₃) specifically serves as a strategic bioisostere for groups like tert-butyl or isopropyl, providing superior steric bulk with distinct electronic properties. Its strong electron-withdrawing nature significantly influences π-electron systems within heterocyclic cores, modulating pKa values of adjacent functional groups and altering charge distribution across the molecule. This effect is particularly impactful in pyrimidinones, where electronic modulation can dramatically affect hydrogen-bonding potential and dipole moments—critical factors in molecular recognition processes. The lipophilic character of the -CF₃ group (π-hydrophobic parameter ≈ 0.88) enhances membrane permeability, facilitating cellular uptake and access to intracellular targets, a crucial property for anti-infective agents targeting pathogens like Mycobacterium tuberculosis residing within macrophages [2] [6] [9].
Table 2: Impact of Trifluoromethyl Substitution on Anti-Tubercular Pyrimidinone Derivatives
Structural Feature | Biological Impact | Medicinal Chemistry Advantage |
---|---|---|
Trifluoromethyl at Pyrimidine-6 | Essential for potent anti-TB activity (IC₉₀ < 5 μM) | Enhances target binding affinity; optimal steric/electronic properties |
Methoxy at Pyrimidine-2 | Required as precursor; modifiable to diverse alkoxy/sulfanyl groups | Provides synthetic flexibility for SAR exploration |
Hydrogen at Pyrimidine-5 | Permits diverse alkyl/arylalkyl substitutions (benzyl groups optimal) | Expands chemical space for potency/selectivity optimization |
2-Pyridyl at Equivalent Position | Critical for target inhibition | Enables key hydrogen bonding and π-stacking interactions |
2-Methoxy-6-(trifluoromethyl)pyrimidin-4(3H)-one exemplifies these principles. Its derivatives exhibit potent activity against Gram-positive bacteria and yeast, though Gram-negative organisms often remain resistant, likely due to permeability barriers. Crucially, optimized analogs demonstrate rapid bactericidal activity against replicating M. tuberculosis, achieving approximately 4-log reduction in viable bacilli within seven days—comparable to frontline tuberculosis drugs. This efficacy profile, combined with the compound's synthetic tractability for generating diverse analogs (over 60 derivatives reported in recent studies), underscores its role as a privileged scaffold for anti-infective development. The scaffold's versatility extends beyond tuberculosis; similar trifluoromethylpyrimidinones show promise in antiviral and anticancer applications, reflecting the broad therapeutic relevance of this fluorinated heterocyclic system [2] [4] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7